molecular formula C14H17NO2 B13919867 1-(2,2-Dimethylpropyl)-1h-indole-5-carboxylic acid CAS No. 739365-11-8

1-(2,2-Dimethylpropyl)-1h-indole-5-carboxylic acid

Cat. No.: B13919867
CAS No.: 739365-11-8
M. Wt: 231.29 g/mol
InChI Key: VNRPLVDXEQUIKU-UHFFFAOYSA-N
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Description

1-(2,2-Dimethylpropyl)-1h-indole-5-carboxylic acid is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a 2,2-dimethylpropyl group attached to the nitrogen atom of the indole ring and a carboxylic acid group at the 5-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Dimethylpropyl)-1h-indole-5-carboxylic acid typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized using various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the 2,2-Dimethylpropyl Group: The 2,2-dimethylpropyl group can be introduced via alkylation reactions. For example, the indole nitrogen can be alkylated using 2,2-dimethylpropyl bromide in the presence of a base such as potassium carbonate.

    Carboxylation: The carboxylic acid group can be introduced at the 5-position of the indole ring through various methods, such as the Vilsmeier-Haack reaction followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Dimethylpropyl)-1h-indole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups (e.g., nitric acid) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

1-(2,2-Dimethylpropyl)-1h-indole-5-carboxylic acid has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethylpropyl)-1h-indole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(2,2-Dimethylpropyl)-1h-indole-3-carboxylic acid: Similar structure but with the carboxylic acid group at the 3-position.

    1-(2,2-Dimethylpropyl)-1h-indole-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position.

    1-(2,2-Dimethylpropyl)-1h-indole-4-carboxylic acid: Similar structure but with the carboxylic acid group at the 4-position.

Uniqueness

1-(2,2-Dimethylpropyl)-1h-indole-5-carboxylic acid is unique due to the specific positioning of the carboxylic acid group at the 5-position of the indole ring, which can influence its chemical reactivity and biological activity compared to other positional isomers.

Properties

CAS No.

739365-11-8

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

1-(2,2-dimethylpropyl)indole-5-carboxylic acid

InChI

InChI=1S/C14H17NO2/c1-14(2,3)9-15-7-6-10-8-11(13(16)17)4-5-12(10)15/h4-8H,9H2,1-3H3,(H,16,17)

InChI Key

VNRPLVDXEQUIKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CN1C=CC2=C1C=CC(=C2)C(=O)O

Origin of Product

United States

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